molecular formula C15H23NO3 B5808204 N,N-diisopropyl-2,4-dimethoxybenzamide

N,N-diisopropyl-2,4-dimethoxybenzamide

Cat. No.: B5808204
M. Wt: 265.35 g/mol
InChI Key: KTDHZTSOMKXQOD-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-2,4-dimethoxybenzamide is a chemical compound of interest in organic and medicinal chemistry research, particularly as a synthetic intermediate. Based on its structural features—a benzamide core with dimethoxy and diisopropylamide substituents—it serves as a potential precursor or model compound in the synthesis of more complex molecules. For instance, structurally similar diisopropyl-substituted benzamides are recognized as key intermediates in the synthesis of active pharmaceutical ingredients. A prominent example is Acotiamide, a drug used for functional dyspepsia, where related compounds like N-(2-(Diisopropylamino)ethyl)-2,4,5-trimethoxybenzamide are listed as synthetic impurities or intermediates, underscoring the relevance of this chemical class in drug development . The dimethoxybenzamide scaffold is a common pharmacophore found in compounds with varied biological activities. The presence of the diisopropylamide group can significantly influence the compound's properties, such as its lipophilicity and potential for hydrogen bonding, which are critical parameters in drug design . This compound is provided for research and development purposes, including method development, analytical testing, and chemical synthesis. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethoxy-N,N-di(propan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-10(2)16(11(3)4)15(17)13-8-7-12(18-5)9-14(13)19-6/h7-11H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDHZTSOMKXQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis and Derivatization

The successful synthesis of the target compound is contingent upon the efficient preparation of its core components: the carboxylic acid moiety and the amine moiety.

The foundational precursor for the acyl portion of the molecule is 2,4-dimethoxybenzoic acid. This compound is commercially available but can also be synthesized through various organic chemistry methods, typically involving the modification of simpler aromatic precursors. One common approach involves the selective methoxylation of dihydroxybenzoic acid derivatives or the oxidation of a corresponding benzaldehyde (B42025) or benzyl (B1604629) alcohol.

For instance, the synthesis can start from a commercially available material like 2,4-dihydroxybenzoic acid, which can be dimethylated using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. Another route could involve the oxidation of 2,4-dimethoxybenzaldehyde. Once 2,4-dimethoxybenzoic acid is obtained, it can be used directly in coupling reactions or converted into a more reactive derivative, such as an acyl chloride or an active ester, to facilitate the subsequent amidation step.

Diisopropylamine (B44863) is a secondary amine characterized by the presence of two bulky isopropyl groups attached to the nitrogen atom. This steric hindrance makes it a less reactive nucleophile compared to less bulky secondary amines. wikipedia.org It is commercially available and can be prepared via the reductive amination of acetone (B3395972) with ammonia. wikipedia.org In synthetic applications, diisopropylamine can be used directly as a nucleophile in amidation reactions. wikipedia.org It is also the precursor to lithium diisopropylamide (LDA), a strong, non-nucleophilic base widely used in organic synthesis, which is prepared by treating diisopropylamine with an organolithium reagent like n-butyllithium. wikipedia.orgprepchem.com For the synthesis of N,N-diisopropyl-2,4-dimethoxybenzamide, the free amine is used as the nucleophile to attack an activated form of 2,4-dimethoxybenzoic acid.

Amide Bond Formation Strategies for this compound

The formation of the amide bond is the crucial step in the synthesis of this compound. The steric bulk of diisopropylamine presents a significant challenge, often requiring more robust or specialized methods than those used for less hindered amines.

Traditional methods for amide synthesis typically involve the activation of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack by the amine. researchgate.net

Acyl Chloride Method: One of the oldest and most direct methods is the conversion of 2,4-dimethoxybenzoic acid into its corresponding acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2,4-dimethoxybenzoyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with diisopropylamine, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. This is an application of the well-known Schotten-Baumann reaction. diva-portal.org

Carbodiimide-Mediated Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used to promote the direct condensation of a carboxylic acid and an amine. researchgate.netpeptide.com These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond. While effective, the use of DCC can be complicated by the formation of a dicyclohexylurea byproduct that is often difficult to remove. peptide.com DIC is sometimes preferred in solid-phase synthesis because its corresponding urea (B33335) byproduct is more soluble. peptide.com For sterically hindered amines, these methods may result in low yields. rsc.org

Table 1: Comparison of Classical Amidation Techniques
MethodActivating ReagentKey IntermediateAdvantagesDisadvantages
Acyl ChlorideSOCl₂, (COCl)₂Acyl ChlorideHigh reactivity of intermediateHarsh reagents; generation of HCl byproduct
CarbodiimideDCC, DIC, EDCO-acylisoureaMilder conditions than acyl chloridesByproduct removal can be difficult (DCC); potential for racemization

To overcome the limitations of classical methods, especially for challenging substrates like sterically hindered amines, a wide array of advanced coupling reagents and catalytic systems have been developed. ucl.ac.uk

Advanced Coupling Reagents: These reagents, often based on phosphonium (B103445) or uronium salts, are highly efficient and can minimize side reactions. uni-kiel.de Examples include Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). peptide.comucl.ac.uk These reagents react with the carboxylic acid to form an active ester in situ, which then reacts with the amine. HATU is particularly effective as it reacts quickly and with less epimerization. peptide.com A protocol involving the in situ formation of acyl fluorides has also been shown to be efficient for coupling sterically hindered substrates where other standard methods fail. rsc.org

Table 2: Selected Advanced Coupling Reagents
ReagentFull NameClassKey Features
HATUO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium/AminiumHighly reactive, low racemization, effective for hindered amino acids. peptide.com
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium/AminiumEfficient and widely used; reactions are fast. peptide.com
PyBOP(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)PhosphoniumStable, less risk of allergic sensitization compared to some uronium salts.
COMU(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateUroniumBased on Oxyma Pure leaving group, reported to be highly efficient.

Catalytic Approaches: Driven by the principles of green chemistry, catalytic direct amidation methods have gained prominence. sigmaaldrich.com These methods avoid the use of stoichiometric activating agents, reducing waste. catalyticamidation.info

Boron-based catalysts: Boronic acids and borate (B1201080) esters can effectively catalyze the direct condensation of carboxylic acids and amines by activating the carboxylic acid. ucl.ac.uksigmaaldrich.com The reagent B(OCH₂CF₃)₃, for example, has been shown to be effective for a wide range of substrates. acs.org

Metal-based catalysts: Various transition metals, including titanium, zirconium, hafnium, rhodium, and nickel, have been used to catalyze amidation. researchgate.netdiva-portal.orgacs.org These catalysts can operate through different mechanisms, such as oxidative amidation of aldehydes or alcohols, or direct condensation of carboxylic acids and amines. diva-portal.orgacs.org These catalytic methods represent a more atom-economical approach to amide bond formation.

One-Pot Synthesis: A one-pot procedure for the synthesis of this compound could involve the in situ activation of 2,4-dimethoxybenzoic acid with a coupling reagent, followed by the direct addition of diisopropylamine to the same reaction vessel. For example, a recently developed technology allows for the one-pot conversion of carboxylic acids to amides via the formation of a thioester intermediate without the need for traditional coupling reagents. nih.govrsc.org Another one-pot process has been described for a structurally related compound, N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, formed from a coumarin (B35378) derivative and diisopropylamine. d-nb.info

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single pot to form a product that contains portions of all reactants. nih.gov Isocyanide-based MCRs like the Ugi reaction are well-known for producing bis-amides from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov While a direct Ugi reaction would not yield the target compound, the principles of MCRs could be adapted. For example, a hypothetical three-component reaction could involve an aryne generated from a 2,4-dimethoxybenzene derivative, an isocyanide, and water to furnish a benzamide (B126) derivative. acs.org Such strategies offer high atom economy and rapid access to complex molecules from simple starting materials. nih.gov

Regioselective Synthesis of Isomeric Dimethoxybenzamides

The regioselective synthesis of the 2,4-dimethoxybenzamide (B3047998) isomer is crucial to ensure the correct positioning of the methoxy (B1213986) groups on the aromatic ring. The primary starting material for this synthesis is typically 2,4-dimethoxybenzoic acid, which is commercially available. nih.gov However, understanding its own regioselective synthesis provides insight into the control of isomer formation.

One common strategy for the synthesis of 2,4-disubstituted benzene (B151609) derivatives involves the use of starting materials with directing groups that favor substitution at the desired positions. For instance, resorcinol (B1680541) (1,3-dihydroxybenzene) can be a precursor, where the hydroxyl groups direct electrophilic substitution to the 2, 4, and 6 positions. Selective protection and methylation of the hydroxyl groups can lead to the desired 2,4-dimethoxy substitution pattern.

A more direct approach involves the regioselective alkylation of compounds like 2,4-dihydroxybenzaldehyde (B120756) or 2,4-dihydroxyacetophenone. nih.gov Research has demonstrated that using specific bases, such as cesium bicarbonate, can favor mono-alkylation at the 4-position hydroxyl group with high selectivity. nih.gov The remaining hydroxyl group at the 2-position can then be methylated. Subsequent oxidation of the aldehyde or acetophenone (B1666503) group to a carboxylic acid would yield the desired 2,4-dimethoxybenzoic acid.

Once the 2,4-dimethoxybenzoic acid is obtained, it can be converted to this compound through standard amide bond formation protocols. researchgate.netrsc.org This typically involves the activation of the carboxylic acid to a more reactive species, such as an acyl chloride, an activated ester, or by using a coupling reagent, followed by the addition of diisopropylamine.

Table 1: Reaction Parameters for Amide Bond Formation

Activating AgentCoupling ReagentSolventReaction Conditions
Thionyl chlorideN/ADichloromethaneRoom temperature
Oxalyl chlorideN/AToluene0 °C to room temperature
N/ADCC/DMAPDichloromethaneRoom temperature
N/AHATU/DIPEADimethylformamideRoom temperature

Note: DCC = Dicyclohexylcarbodiimide, DMAP = 4-Dimethylaminopyridine, HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIPEA = N,N-Diisopropylethylamine.

Stereochemical Control in Synthesis Associated with Diisopropyl Substitution

The presence of two bulky isopropyl groups on the nitrogen atom of this compound introduces significant steric hindrance. This steric congestion can have profound effects on the molecule's conformation and can lead to a phenomenon known as atropisomerism. nih.gov

Atropisomerism occurs when rotation around a single bond is sufficiently restricted to allow for the isolation of individual isomers. nih.gov In the case of N,N-disubstituted benzamides, rotation around the aryl-carbonyl (C-CO) bond and the carbonyl-nitrogen (CO-N) bond can be hindered. The bulky diisopropyl groups can clash with the ortho-substituent (the methoxy group at the 2-position) on the benzene ring, impeding free rotation.

This restricted rotation can result in the existence of stable, non-interconverting rotational isomers, or atropisomers. researchgate.netrsc.org The energy barrier to rotation is influenced by the size of the ortho-substituent and the N-substituents. The diisopropylamino group is known to be sterically demanding and can significantly influence the stereochemical outcome of reactions. umich.eduresearchgate.net

The synthesis of this compound would likely result in a mixture of these atropisomers if the rotational barrier is high enough at room temperature. The control of this stereochemistry would require either a diastereoselective synthesis or the separation of the resulting atropisomers. Chiral auxiliaries or catalysts could potentially be employed to influence the formation of one atropisomer over the other during the amide bond formation step. numberanalytics.com

Table 2: Factors Influencing Atropisomerism in N,N-Diisopropylbenzamides

FactorInfluence on Rotational Barrier
Size of ortho-substituentLarger groups increase the barrier
Size of N-alkyl groupsBulkier groups like isopropyl increase the barrier
TemperatureHigher temperatures can overcome the rotational barrier
SolventSolvent polarity can influence the transition state for rotation

Conformational Analysis and Molecular Dynamics

Steric and Electronic Influences on Amide Rotational Barriers

The rotation around the amide C-N bond is a fundamental aspect of its structure, governed by a delicate balance of steric and electronic effects. The partial double bond character of the C-N bond, arising from the delocalization of the nitrogen lone pair into the carbonyl group, results in a significant rotational barrier.

Rotation around the C(sp2)-C(aryl) bond in benzamides is another crucial conformational feature. Studies on related molecules, such as N-methylbenzamide, have utilized ab initio electronic structure theory to investigate the potential energy surfaces for this rotation. osti.govresearchgate.net These studies reveal that the minimum energy conformation often involves a non-planar arrangement, with the aryl ring twisted relative to the amide plane. For N-methylbenzamide, a minimum energy at a CCCO dihedral angle of approximately ±28° has been reported, with distinct energy barriers at 0° and 90°. researchgate.net This twisting is a compromise between resonance stabilization, which favors planarity, and the steric repulsion between the substituents on the aromatic ring and the amide group. While specific data for N,N-diisopropyl-2,4-dimethoxybenzamide is unavailable, the presence of two methoxy (B1213986) groups at the 2 and 4 positions on the benzene (B151609) ring would be expected to significantly influence the electronic properties and steric environment, thereby affecting the preferred dihedral angle and rotational barrier of the C(sp2)-C(aryl) bond.

The size of the substituents on the amide nitrogen atom plays a critical role in determining the rotational hindrance around the C-N bond. researchgate.net Larger substituents, such as the diisopropyl groups in this compound, would introduce substantial steric strain. This steric hindrance can lead to a distortion of the amide bond from planarity and can influence the relative stability of different conformers. researchgate.netnih.gov In cases of significant steric clash, as might be expected with bulky diisopropyl groups, the molecule may adopt unique conformations to alleviate this strain, potentially leading to distinct NMR spectral features at low temperatures. researchgate.net The interplay between the steric demands of the N-substituents and the electronic effects of the 2,4-dimethoxy-substituted aryl ring would ultimately define the conformational landscape of the molecule.

Theoretical Conformation Studies

Computational chemistry provides powerful tools to explore the conformational preferences and dynamics of molecules that may be difficult to study experimentally.

Theoretical studies, often employing Density Functional Theory (DFT) and other computational methods, are instrumental in identifying energy minima and transition states for different molecular conformations. researchgate.net Such calculations can elucidate the potential energy surface for bond rotations and predict the most stable conformers. For a molecule like this compound, computational analysis would be essential to understand the complex interplay of steric and electronic factors. These methods can quantify the energy barriers for rotation around the C-N and C(sp2)-C(aryl) bonds and predict the geometric parameters of the most stable conformations.

In molecules with restricted rotation, different stable conformations, or diastereomeric conformers, can be observed using spectroscopic techniques, particularly variable-temperature Nuclear Magnetic Resonance (VT-NMR). researchgate.net At low temperatures, where the rate of interconversion between conformers is slow on the NMR timescale, distinct signals for each conformer may be resolved. As the temperature is increased, these signals broaden and eventually coalesce into a single time-averaged signal. The analysis of these temperature-dependent spectral changes allows for the determination of the energy barriers for conformational exchange. While no specific VT-NMR studies on this compound have been reported, this technique would be the primary experimental method to probe its conformational dynamics.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the fundamental electronic properties of N,N-diisopropyl-2,4-dimethoxybenzamide.

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) has been utilized to investigate the electronic structure of molecules similar in structure to this compound. These studies, often employing functionals such as B3LYP, provide a detailed picture of the electron density distribution and molecular orbitals. For the 2,4-dimethoxybenzoyl moiety, DFT calculations indicate a significant influence of the methoxy (B1213986) groups on the electronic environment of the aromatic ring. The electron-donating nature of these groups increases the electron density on the benzene (B151609) ring, which in turn affects the properties of the amide functional group.

Molecular Orbital Analysis and Charge Distribution

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of a molecule. In aromatic amides, the HOMO is typically localized on the electron-rich aromatic ring and the lone pair of the nitrogen atom, while the LUMO is often centered on the carbonyl group and the aromatic ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

The charge distribution, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. In this compound, the oxygen atom of the carbonyl group is expected to have a significant negative partial charge, while the carbonyl carbon and the nitrogen atom will bear positive partial charges. This charge distribution is a key determinant of the molecule's intermolecular interactions and reactivity.

ParameterCalculated Value (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations.

Force Field Parameterization for Molecular Dynamics

To perform molecular dynamics (MD) simulations, an accurate force field is required. For a molecule like this compound, which may not be present in standard force field libraries, a parameterization process is necessary. This typically involves using quantum mechanical data to derive parameters for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. General force fields like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) can be used as a starting point, with subsequent refinement of parameters to accurately reproduce experimental data or high-level quantum chemical calculations. The rotational barriers around the amide C-N bond and the bonds connecting the isopropyl groups to the nitrogen are critical parameters that influence the conformational landscape of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can be employed to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for confirming the structure of a synthesized compound or for interpreting experimental spectra. DFT-based methods, often using the GIAO (Gauge-Including Atomic Orbital) approach, can provide accurate predictions of both ¹H and ¹³C NMR chemical shifts. The predicted shifts are sensitive to the molecular geometry, and therefore, accurate conformational analysis is a prerequisite for reliable predictions.

AtomPredicted ¹³C NMR Chemical Shift (ppm) (Illustrative)Predicted ¹H NMR Chemical Shift (ppm) (Illustrative)
Carbonyl Carbon168.5-
Aromatic C-OCH₃ (C2)158.0-
Aromatic C-OCH₃ (C4)161.2-
Isopropyl CH48.03.5
Isopropyl CH₃20.51.2
Methoxy CH₃ (C2)55.83.8
Methoxy CH₃ (C4)56.13.9

Reactivity Prediction and Mechanistic Insights

Computational chemistry offers powerful tools for predicting the reactivity of molecules and for elucidating reaction mechanisms. For this compound, these methods can provide insights into its susceptibility to various chemical transformations.

The electron-rich nature of the 2,4-dimethoxy-substituted benzene ring suggests that the molecule will be susceptible to electrophilic aromatic substitution. Computational models can predict the most likely sites of substitution by analyzing the distribution of electron density and the stability of the intermediate carbocations (sigma complexes). The positions ortho and para to the activating methoxy groups are expected to be the most reactive.

Furthermore, the amide bond itself can undergo hydrolysis under acidic or basic conditions. Quantum chemical calculations can be used to model the reaction pathways for these hydrolysis reactions, determining the activation energies and identifying the rate-determining steps. These mechanistic insights are crucial for understanding the stability of the compound and for designing synthetic routes. The steric hindrance provided by the bulky N,N-diisopropyl groups is expected to play a significant role in the reactivity of the amide functionality, a factor that can be quantitatively assessed through computational modeling.

Transition State Analysis for Key Chemical Transformations

Currently, there is no specific research available that details the transition state analysis for key chemical transformations involving this compound. Such analyses are crucial for understanding reaction kinetics and mechanisms at a molecular level. For related classes of compounds, density functional theory (DFT) is a common tool used to elucidate reaction pathways and characterize the geometries and energies of transition states. However, the application of these methods to this compound has not been reported.

Understanding Selectivity through Computational Filters

Similarly, the use of computational filters to rationalize and predict the selectivity of reactions involving this compound has not been documented. Computational models can be powerful tools for understanding factors that control regioselectivity, such as the influence of directing groups and the steric and electronic effects of substituents. For other molecular systems, computational studies have successfully explained selectivity in various reactions. The lack of such studies for this compound means that predictions of its reactivity and selectivity currently rely on empirical observations from related compounds rather than on a specific theoretical foundation.

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Synthetic Intermediate or Building Block

Benzamides are recognized as crucial intermediates in organic synthesis. nanobioletters.com The amide functional group is stable, yet it can be transformed or used to direct reactions on the aromatic ring, making compounds like N,N-diisopropyl-2,4-dimethoxybenzamide valuable starting points for more complex structures.

The synthesis of N,N-disubstituted benzamides can be achieved through various methods, including the Mitsunobu reaction, which allows for the construction of benzamides from benzoic acids and amines. nih.gov More traditional methods involve the conversion of benzoic acids to acid chlorides, which then react with amines to form the amide bond. nanobioletters.comgoogle.com These synthetic routes underscore the accessibility of benzamide (B126) structures for further elaboration.

A key application of benzamides is their role as precursors in the synthesis of pharmacologically active molecules. For instance, the synthesis of Itopride, a prokinetic agent, involves the formation of a dimethoxybenzamide core structure. google.comjustia.com In a related context, various benzamide derivatives are synthesized and explored for their biological activities, highlighting the importance of the benzamide scaffold in medicinal chemistry. nanobioletters.comnih.gov The this compound structure can serve as a foundational block, which can be modified to produce a library of novel benzamide analogs for screening and development.

Table 1: Selected Methods for Benzamide Synthesis

Reaction Name Starting Materials Key Reagents Reference
Amidation via Acid Chloride Benzoic Acid, Amine Thionyl Chloride (SOCl₂) or Oxalyl Chloride nanobioletters.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are fundamental to modern synthetic chemistry. nih.govrsc.org Aryl halides and triflates are common substrates in these reactions, which include the Suzuki, Heck, and Buchwald-Hartwig aminations. nih.govnih.gov

While specific studies on this compound in this context are not prevalent, its structure is well-suited for such transformations. If the aromatic ring of the benzamide were functionalized with a halide (e.g., bromine or iodine), it could readily participate as a substrate in palladium-catalyzed reactions. This would allow for the introduction of a wide variety of substituents (alkyl, aryl, vinyl groups, etc.) onto the benzamide core, providing a direct route to highly complex and functionalized molecules. The considerable toxicity of palladium necessitates its removal from final products, leading to the development of heterogeneous palladium catalysts to simplify separation and recycling. nih.gov

Chiral Auxiliary and Asymmetric Synthesis Contexts

Asymmetric synthesis, the selective production of a single stereoisomer, is critical in the pharmaceutical industry. wikipedia.org Chiral auxiliaries are stereogenic units temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgwilliams.edu

The N,N-diisopropylbenzamide framework has demonstrated significant potential in the field of stereoselective transformations, particularly in the synthesis of atropisomers. nih.gov Atropisomers are stereoisomers resulting from hindered rotation around a single bond. Research has shown that the enantioselective bromination of N,N-diisopropylbenzamide derivatives can produce axially chiral compounds with moderate to good enantioselectivity. nih.gov

In these transformations, a bifunctional organocatalyst simultaneously activates both the benzamide substrate and the electrophilic brominating reagent, facilitating a highly controlled stereoselective reaction. nih.gov The bulky N,N-diisopropyl groups play a crucial role by creating a high barrier to rotation around the aryl-carbonyl bond, which allows for the isolation of stable, optically active atropisomers. This demonstrates the inherent potential of the N,N-diisopropylbenzamide scaffold to direct stereochemical outcomes.

Table 2: Enantioselective Bromination of 3-hydroxy-N,N-diisopropylbenzamide

Catalyst Solvent Temperature (°C) Yield (%) Enantiomeric Excess (ee %)
Quinidine-derived catalyst 3a Toluene -40 95 50
Quinidine-derived catalyst 3a Toluene -78 95 49
Quinidine-derived catalyst 3a Ethyl Acetate -40 95 65

Data derived from a study on a related N,N-diisopropylbenzamide derivative. nih.gov

Building on the principles of stereoselective control, derivatives of this compound can be envisioned as components of chiral catalysts or ligands. The development of axially chiral compounds, such as those derived from the N-aryl acylation of benzamides, opens avenues for their use in asymmetric catalysis. nih.gov The defined, rigid three-dimensional structure of an atropisomeric benzamide can create a chiral environment capable of influencing the stereochemical course of a reaction. By strategically modifying the benzamide structure, for example by introducing coordinating groups, it is possible to design novel chiral ligands for transition metal-catalyzed reactions or new classes of organocatalysts. nih.govnih.gov

Design of Ligands for Metal Coordination Chemistry

The benzamide structure can be adapted for use in coordination chemistry through the introduction of donor atoms, transforming the molecule into a ligand capable of binding to metal centers. nih.gov Amido-substituted phosphines, for instance, are a class of hybrid ligands that can be synthesized from benzamide precursors. mdpi.comresearchgate.net

A notable example is N-(diisopropylphosphanyl)benzamide, which is classified as a bidentate, hybrid P,O-ligand. mdpi.comresearchgate.net In this molecule, the phosphorus atom of the phosphine (B1218219) group and the oxygen atom of the carbonyl group can coordinate to a metal center. Such ligands are termed "hemilabile," meaning one donor group can dissociate and re-associate, which can be highly beneficial in catalysis by opening up a coordination site on the metal during a catalytic cycle. mdpi.com Furthermore, the amide proton can be removed to form an anionic ligand, enhancing its coordination versatility. researchgate.net This demonstrates that the N,N-diisopropylbenzamide scaffold is a suitable platform for developing sophisticated ligands for use in catalysis and materials science.

Chelating Properties of the Amide and Methoxy (B1213986) Moieties

The molecular architecture of this compound incorporates multiple potential donor atoms, specifically the oxygen atom of the carbonyl group in the amide and the oxygen atoms of the two methoxy groups. This arrangement allows the molecule to act as a chelating ligand, binding to a single metal center through multiple coordination sites, which can enhance the stability and influence the reactivity of the resulting metal complex.

The amide functionality is a well-established coordinating group in transition metal chemistry. The oxygen atom of the carbonyl is nucleophilic and can readily donate a lone pair of electrons to a metal center. In structurally related benzamide derivatives, the amide group has been shown to participate in the formation of stable metal complexes. For instance, N-substituted benzamide derivatives can chelate with zinc ions, a critical interaction for their biological activity. nsf.gov

While direct studies on the chelating behavior of this compound are not extensively documented in the reviewed literature, the presence of the 2,4-dimethoxy substitution pattern on the phenyl ring introduces additional potential coordination sites. The oxygen atoms of the methoxy groups, particularly the one at the ortho position (C2), are sterically well-positioned to participate in chelation along with the amide oxygen, potentially forming a stable five- or six-membered chelate ring with a metal ion. This type of bidentate or even tridentate coordination can significantly impact the geometry and electronic properties of the metal center.

In analogous systems, such as those involving phosphanylamides, a P,O chelating binding mode is enthalpically favored. mdpi.comijcce.ac.ir This principle of hemilability, where a ligand can coordinate through both a strong and a weaker donor, is a key concept in the design of catalysts. mdpi.comijcce.ac.ir For this compound, the amide oxygen would act as the primary, strong donor site, while the methoxy oxygens could provide weaker, potentially reversible, coordination. This hemilabile nature could be advantageous in catalytic cycles, allowing for substrate binding and product release.

Table 1: Potential Coordination Modes of this compound

Coordination ModeParticipating MoietiesPotential Chelate Ring Size
MonodentateAmide Carbonyl OxygenN/A
BidentateAmide Carbonyl Oxygen, ortho-Methoxy Oxygen5-membered
TridentateAmide Carbonyl Oxygen, ortho-Methoxy Oxygen, para-Methoxy OxygenLarger, less stable ring

Application in Organometallic Catalysis

The field of organometallic catalysis heavily relies on the design of organic ligands that can tune the reactivity and selectivity of a metal catalyst. researchgate.net Ligands can influence the steric and electronic environment of the metal center, thereby controlling the outcome of catalytic reactions such as cross-coupling, hydrogenation, and polymerization. researchgate.netscispace.com

While specific catalytic applications of this compound are not detailed in the available literature, its structural motifs suggest its potential as an ancillary ligand in various catalytic systems, particularly those involving palladium. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds, and the performance of these reactions is often dictated by the nature of the ligand coordinated to the palladium center. jcsp.org.pkresearchgate.netnih.gov

The bulky N,N-diisopropyl groups on the amide nitrogen of the target compound could provide a sterically demanding environment around a coordinated metal center. Such steric hindrance can be beneficial in promoting reductive elimination, the final step in many cross-coupling cycles, and can also influence the regioselectivity of a reaction.

Furthermore, the electron-donating nature of the 2,4-dimethoxy-substituted phenyl ring can increase the electron density on the metal center. This electronic effect can facilitate the oxidative addition step in a catalytic cycle, where the metal catalyst inserts into a carbon-halogen bond. The combination of steric bulk and electron-donating properties makes this compound an interesting candidate for a ligand in palladium-catalyzed cross-coupling reactions.

Table 2: Potential Roles of this compound in Catalysis

Catalytic RoleRelevant Structural FeaturePotential Catalytic Application
Ancillary LigandAmide and methoxy coordinating groups, bulky diisopropyl groupsPalladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck)
Catalyst PrecursorFormation of a stable metal complexHomogeneous catalysis

Supramolecular Assembly and Self-Organization Principles

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.netnih.gov The self-assembly of molecules into well-defined, ordered structures is a cornerstone of this field and is crucial for the development of new materials with tailored properties. rsc.org

Benzamide derivatives are known to participate in self-assembly processes, primarily through hydrogen bonding between the amide N-H and C=O groups, leading to the formation of chains or more complex networks. mdpi.comresearchgate.net Additionally, the aromatic rings can engage in π-π stacking interactions, further stabilizing the supramolecular architecture.

In the case of this compound, the principles of self-organization are expected to be significantly influenced by its specific substitution pattern. The presence of two bulky isopropyl groups on the nitrogen atom of the amide functionality introduces considerable steric hindrance. This steric bulk would likely prevent the formation of the typical hydrogen-bonded chains observed in primary and secondary amides, as the amide proton is absent and the approach to the carbonyl oxygen is shielded.

Consequently, the self-assembly of this compound would be primarily governed by weaker non-covalent interactions. These may include:

π-π stacking: The electron-rich dimethoxy-substituted phenyl rings could interact with the phenyl rings of adjacent molecules.

C-H···O interactions: Hydrogen atoms on the isopropyl groups or the phenyl ring could form weak hydrogen bonds with the oxygen atoms of the methoxy or amide groups of neighboring molecules.

Table 3: Intermolecular Interactions in the Supramolecular Assembly of this compound

Type of InteractionParticipating GroupsExpected Strength
π-π StackingPhenyl ringsModerate
C-H···O Hydrogen BondsIsopropyl/phenyl C-H and Methoxy/amide OWeak
van der Waals ForcesEntire moleculeWeak but cumulative

Analytical Chemistry Methodologies for Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic and molecular framework can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For N,N-diisopropyl-2,4-dimethoxybenzamide, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the protons of the two isopropyl groups. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., doublets, septets) would reveal the coupling between adjacent protons.

¹³C NMR Spectroscopy: This method detects the carbon-13 isotopes within the molecule, providing a count of the number of non-equivalent carbon atoms. The spectrum for this compound would display unique peaks for each carbon atom in the aromatic ring, the methoxy groups, the carbonyl group, and the isopropyl groups. The chemical shifts of these peaks would be indicative of their electronic environment.

A hypothetical data table for the expected NMR shifts is presented below, based on the analysis of similar structures.

Atom Hypothetical ¹H NMR Data Hypothetical ¹³C NMR Data
Aromatic ProtonsChemical Shift (ppm): 6.5-7.5Multiplicity: MultipletChemical Shift (ppm): 110-160
Methoxy ProtonsChemical Shift (ppm): 3.8-4.0Multiplicity: SingletChemical Shift (ppm): 55-60
Isopropyl CH ProtonsChemical Shift (ppm): 3.5-4.5Multiplicity: SeptetChemical Shift (ppm): 45-55
Isopropyl CH₃ ProtonsChemical Shift (ppm): 1.1-1.4Multiplicity: DoubletChemical Shift (ppm): 20-25
Carbonyl CarbonNot applicableChemical Shift (ppm): 165-175

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the C=O stretch of the amide, the C-N stretch, the C-O stretches of the methoxy groups, and the various vibrations of the aromatic ring and alkyl groups.

A table of expected characteristic IR absorption bands is provided below.

Functional Group Expected IR Absorption Range (cm⁻¹)
C=O (Amide)1630-1680
C-N Stretch1250-1350
C-O (Aromatic Ether)1200-1275 (asymmetric), 1020-1075 (symmetric)
C-H (Aromatic)3000-3100 (stretch), 690-900 (out-of-plane bend)
C-H (Alkyl)2850-2970

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can offer structural clues based on the fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the isopropyl groups and other characteristic fragments of the molecule.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. A suitable HPLC method for this compound would typically involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound would be a key parameter for its identification.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. Given the likely boiling point of this compound, GC could be a viable method for its analysis. The compound would be vaporized and passed through a capillary column, and its retention time would be used for identification and purity assessment.

Environmental Chemical Transformations and Degradation Pathways

Theoretical Considerations for Hydrolytic Degradation

The hydrolysis of the amide bond in N,N-diisopropyl-2,4-dimethoxybenzamide is a key potential degradation pathway. Amide hydrolysis can be catalyzed by both acids and bases. youtube.comyoutube.com Under environmental conditions, this process is generally slow but can be a significant long-term degradation route.

The stability of the amide bond is influenced by the steric hindrance around the carbonyl group and the electronic effects of the substituents. The two isopropyl groups on the nitrogen atom in this compound create significant steric hindrance, which is expected to slow down the rate of hydrolysis compared to less substituted amides. rsc.org

Studies on the hydrolysis of N,N-dimethylbenzamide have shown that the reaction rate is influenced by the acidity of the solution. rsc.org Similarly, the hydrolysis of this compound would likely proceed via nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon. This would lead to the cleavage of the amide bond, forming 2,4-dimethoxybenzoic acid and diisopropylamine (B44863).

The rate of hydrolysis is generally pH-dependent. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com Under basic conditions, the hydroxide ion acts as a more potent nucleophile than water, directly attacking the carbonyl carbon. youtube.comresearchgate.net However, N,N-disubstituted amides are known to be relatively resistant to hydrolysis under neutral conditions. researchgate.net

Table 1: Theoretical Hydrolytic Degradation Products of this compound

Initial CompoundDegradation Product 1Degradation Product 2
This compound2,4-dimethoxybenzoic acidDiisopropylamine

Note: This table is based on theoretical hydrolysis pathways and not on experimental data for the specific compound.

Photochemical Transformation Mechanisms

The photochemical degradation of this compound is likely to be influenced by the 2,4-dimethoxybenzene moiety, which can absorb ultraviolet (UV) radiation from sunlight. The absorption of light can excite the molecule to a higher energy state, leading to various photochemical reactions.

Research on dimethoxybenzene isomers has shown that they undergo photodegradation in aqueous solutions and on ice surfaces. copernicus.orgmaterialscloud.org The rate of photodegradation can be significantly enhanced at the air-ice interface compared to in aqueous solution. copernicus.orgmaterialscloud.org This is attributed to both increased light absorption and a higher quantum yield at the interface. copernicus.org

The primary photochemical transformation mechanism for aromatic compounds like this compound is likely to involve direct photolysis, where the molecule itself absorbs light and undergoes transformation. The methoxy (B1213986) groups on the benzene (B151609) ring are electron-donating and can influence the photochemical reactivity. The degradation can proceed through pathways such as the cleavage of the methoxy groups, hydroxylation of the aromatic ring, or cleavage of the amide bond.

Indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), can also contribute to the degradation. nih.gov Hydroxyl radicals are powerful oxidants that can react with the aromatic ring and the alkyl groups of this compound, leading to its transformation.

Table 2: Photodegradation Rate Constants of Structurally Similar Dimethoxybenzene Isomers

CompoundMediumRate Constant Enhancement Factor (vs. Aqueous Solution)
1,2-DimethoxybenzeneAir-ice interface~15-fold
1,3-DimethoxybenzeneAir-ice interface~30-fold
1,4-DimethoxybenzeneAir-ice interface~15-fold

Source: Adapted from studies on dimethoxybenzene isomers. copernicus.orgmaterialscloud.org This data is for structurally similar compounds and serves as a model for the potential behavior of this compound.

Biotransformation Potential in Chemical Systems (e.g., Microbial Degradation in laboratory models)

The biotransformation of this compound in environmental systems would primarily be driven by microbial activity. While specific studies on this compound are lacking, the potential for microbial degradation can be inferred from research on other amides and substituted aromatic compounds. nih.govmdpi.com

Microorganisms possess a diverse range of enzymes that can catalyze the breakdown of complex organic molecules. The amide linkage in this compound is a potential site for enzymatic hydrolysis by amidases, leading to the formation of 2,4-dimethoxybenzoic acid and diisopropylamine. nih.gov However, the bulky isopropyl groups may sterically hinder enzyme access to the amide bond, potentially slowing the rate of biodegradation.

The aromatic ring with its methoxy groups is another potential target for microbial attack. Aerobic microorganisms can utilize oxygenases to hydroxylate the benzene ring, initiating a process that can lead to ring cleavage. The methoxy groups may be cleaved through O-demethylation reactions, a common microbial transformation pathway.

The biodegradability of a compound is influenced by various factors, including its chemical structure, concentration, and the presence of suitable microbial populations and environmental conditions. mdpi.com The presence of other carbon and nutrient sources can also affect the rate of degradation. mdpi.com

Table 3: Examples of Microorganisms Involved in the Degradation of Structurally Related Compounds

Compound TypeDegrading Microorganism (Genus)Degradation Pathway
AmidesPseudomonas, BacillusHydrolysis
Aromatic HydrocarbonsPseudomonas, RhodococcusRing hydroxylation and cleavage
Neonicotinoids (contain amide-like structures)Klebsiella, EnsiferOxidation, nitro reduction

Source: Compiled from various studies on microbial degradation. nih.govnih.govfrontiersin.org This table provides examples of microbial genera known to degrade compounds with similar functional groups to this compound.

Abiotic Degradation in Aqueous and Atmospheric Compartments

Abiotic degradation processes, other than hydrolysis and photolysis, can also contribute to the transformation of this compound in the environment.

In aqueous environments, reactions with other chemical species can occur. For instance, oxidation by reactive oxygen species other than hydroxyl radicals, such as singlet oxygen or ozone (if present), could play a role in its degradation. The rate of these reactions would depend on the concentration of the oxidants and the susceptibility of the compound to oxidation.

In the atmosphere, if this compound is volatile enough to be present in the gas phase, it would be subject to degradation by gas-phase oxidants. The most important of these is the hydroxyl radical (•OH), which is ubiquitous in the troposphere. The reaction with •OH would likely involve hydrogen abstraction from the N-isopropyl groups or addition to the aromatic ring, initiating a series of reactions that would lead to its degradation. The atmospheric lifetime of the compound would be determined by its reaction rate with •OH and the concentration of •OH.

The sorption of the compound to sediment and soil particles can also influence its fate, as this can reduce its bioavailability for degradation and transport. mdpi.com

Table 4: Potential Abiotic Degradation Pathways for this compound

Environmental CompartmentDegradation ProcessPotential Reactants
AqueousOxidationReactive Oxygen Species (e.g., singlet oxygen, ozone)
AtmosphericGas-phase OxidationHydroxyl radicals (•OH)
Soil/SedimentSorptionClay minerals, organic matter

Note: This table outlines potential abiotic degradation pathways based on general environmental chemistry principles.

Future Research Directions and Emerging Paradigms

Development of More Sustainable Synthetic Routes

The traditional synthesis of amides often involves coupling reagents and harsh conditions, leading to significant waste. rsc.orgnih.gov Future research will likely focus on developing greener, more sustainable methods for the synthesis of N,N-diisopropyl-2,4-dimethoxybenzamide. This aligns with the growing demand for environmentally benign chemical processes. rsc.orgnih.govrsc.orgresearchgate.net

Key areas of exploration include:

Catalytic Amidation: Investigating the use of catalysts to replace stoichiometric activating agents is a primary goal. rsc.org This includes exploring organocatalysis and transition-metal catalysis under milder conditions. nih.gov

Enzymatic Synthesis: The use of enzymes, such as lipases, offers a highly selective and environmentally friendly alternative for amide bond formation. researchgate.net Research in this area would involve identifying suitable enzymes and optimizing reaction conditions for the specific substrates, 2,4-dimethoxybenzoic acid and diisopropylamine (B44863).

Solvent-Free and Aqueous Media Reactions: Moving away from traditional organic solvents to solvent-free conditions or water as a solvent is a cornerstone of green chemistry. nih.govresearchgate.net Developing a synthesis for this compound in these media would significantly improve its environmental footprint. nih.gov

Mechanochemistry: The use of mechanical force, such as in ball milling, to drive chemical reactions can reduce or eliminate the need for solvents, offering a sustainable synthetic route. researchgate.net

Sustainable Synthesis ApproachKey AdvantagesResearch Focus for N,N-diisopropyl-2,4-dimethoxybenzamide
Catalytic AmidationReduces waste, milder conditions. rsc.orgnih.govScreening of organo- and transition-metal catalysts.
Enzymatic SynthesisHigh selectivity, biodegradable catalyst. researchgate.netIdentification of suitable lipases and reaction optimization.
Solvent-Free/Aqueous MediaEliminates hazardous solvents, simplifies purification. nih.govresearchgate.netDevelopment of reaction protocols in water or without solvent. nih.gov
MechanochemistryReduces solvent use, potentially novel reactivity. researchgate.netExploration of ball-milling for amide bond formation.

Exploration of Novel Chemical Reactivity and Catalytic Roles

The unique combination of a sterically hindered amide and an electron-rich aromatic ring in this compound suggests a rich and underexplored reactivity profile. Future research should aim to uncover and harness this reactivity.

Directed C-H Functionalization: The amide group can act as a directing group for the functionalization of the aromatic ring. researchgate.netnih.govresearchgate.net The interplay between the directing effect of the amide and the activating effect of the two methoxy (B1213986) groups could lead to highly regioselective C-H activation at the ortho- and meta-positions.

Nucleophilic Aromatic Substitution: The electron-rich nature of the 2,4-dimethoxybenzene ring makes it susceptible to nucleophilic aromatic substitution, potentially allowing for the replacement of a methoxy group. ontosight.ainih.gov

Catalytic Applications: The steric and electronic properties of this compound could be exploited in the design of novel ligands for catalysis. The amide oxygen and the methoxy groups could coordinate to metal centers, influencing the catalytic activity and selectivity. rsc.org

Photocatalytic Modifications: The benzamide (B126) moiety is a common structural fragment in pharmacologically active compounds, and photocatalysis offers a versatile platform for its modification. nih.gov

Advanced Material Science Applications (e.g., Polymer Chemistry, Self-Assembled Systems)

The structural features of this compound make it an interesting candidate for applications in material science.

Polymer Chemistry: Benzamides are components of high-performance polymers like aramids. researchgate.net The incorporation of this compound into polymer backbones could lead to materials with tailored properties, such as enhanced solubility or specific thermal characteristics.

Self-Assembled Systems: Aromatic amides are known to form ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. Although the tertiary nature of the amide in this compound precludes hydrogen bonding at the amide nitrogen, the aromatic core and the potential for dipole-dipole interactions could still drive self-assembly into interesting supramolecular structures.

Material Science ApplicationUnderlying PrinciplePotential for N,N-diisopropyl-2,4-dimethoxybenzamide
Polymer ChemistryIncorporation of rigid aromatic units into polymer chains. researchgate.netCreation of novel polymers with modified physical properties.
Self-Assembled SystemsNon-covalent interactions driving ordered structure formation.Formation of unique supramolecular architectures.

Deeper Integration of Computational and Experimental Methodologies

A synergistic approach combining computational and experimental techniques will be crucial for accelerating research on this compound.

Computational Modeling of Reactivity: Density Functional Theory (DFT) and other computational methods can be used to predict the most likely sites of reactivity, elucidate reaction mechanisms, and understand the influence of the substituents on the electronic structure. nih.gov This can guide experimental design and lead to the discovery of new reactions. nih.gov

Predicting Material Properties: Computational simulations can be employed to predict how this compound will behave in polymeric systems or how it will self-assemble, providing insights that can be challenging to obtain experimentally.

Structure-Property Relationships: By systematically studying a series of related benzamides both computationally and experimentally, robust structure-property relationships can be established. This will enable the rational design of new molecules with desired functionalities based on the this compound scaffold.

The integration of these advanced methodologies will undoubtedly lead to a deeper understanding of the fundamental properties of this compound and pave the way for its application in a wide range of scientific disciplines.

Q & A

Q. How can researchers optimize the synthesis of N,N-diisopropyl-2,4-dimethoxybenzamide to achieve high yields and purity?

Methodological Answer: The synthesis typically involves amide bond formation between 2,4-dimethoxybenzoic acid derivatives and diisopropylamine. Key steps include:

  • Coupling Agents : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to activate the carboxylic acid group for nucleophilic attack by the amine .
  • Solvent Selection : Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance reaction efficiency .
  • Temperature Control : Maintain reactions at 0–25°C to minimize side reactions .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization improves purity .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., methoxy and diisopropylamide groups). For example, methoxy protons appear as singlets at δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peak at m/z 336.2) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What are the key considerations in designing in vitro assays to evaluate the anti-inflammatory potential of this compound?

Methodological Answer:

  • Cell Lines : Use RAW 264.7 macrophages or THP-1 monocytes to measure inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) .
  • Dose-Response Curves : Test concentrations from 1–100 μM to determine IC50_{50} values .
  • Controls : Include dexamethasone (positive control) and vehicle-treated cells (negative control) .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or NF-κB. The methoxy groups may form hydrogen bonds with catalytic residues .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG) .

Q. What strategies resolve discrepancies in solubility data obtained from different solvent systems for this compound?

Methodological Answer:

  • Solvent Parameter Analysis : Compare logP values (e.g., experimental vs. predicted using ChemAxon) to identify mismatches .
  • Temperature-Dependent Studies : Measure solubility in DMSO, ethanol, and PBS at 25°C vs. 37°C to assess thermal effects .
  • Analytical Validation : Use nephelometry or UV-vis spectroscopy to distinguish true solubility from colloidal dispersions .

Q. What mechanistic insights can be gained from studying pH-dependent degradation pathways of this benzamide derivative?

Methodological Answer:

  • Hydrolysis Studies : Incubate the compound in buffers (pH 1–13) at 37°C and monitor degradation via HPLC. Acidic conditions may cleave the amide bond .
  • Kinetic Analysis : Plot degradation rates (k) vs. pH to identify stability thresholds (e.g., t90_{90} at pH 7.4) .
  • Mass Spectrometry : Identify degradation products (e.g., 2,4-dimethoxybenzoic acid) to propose pathways .

Q. How can researchers determine the metabolic stability of this compound using in vitro liver microsome assays?

Methodological Answer:

  • Incubation Protocol : Mix compound (1 μM) with pooled human liver microsomes (0.5 mg/mL) and NADPH-regenerating system at 37°C .
  • Time Course Sampling : Collect aliquots at 0, 15, 30, and 60 minutes for LC-MS/MS analysis .
  • Data Interpretation : Calculate half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}) using the in vitro half-life method .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of this compound across different cell lines?

Methodological Answer:

  • Experimental Replication : Repeat assays in triplicate using identical cell lines (e.g., HEK-293 vs. HepG2) and passage numbers .
  • Culture Condition Standardization : Control for serum concentration, oxygen levels, and seeding density .
  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify cell-specific pathways affected by the compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.